molecular formula C12H14N2O2S B1597450 N-Boc-4-isothiocyanatoaniline CAS No. 89631-75-4

N-Boc-4-isothiocyanatoaniline

Cat. No. B1597450
CAS RN: 89631-75-4
M. Wt: 250.32 g/mol
InChI Key: KMOFDGFIFPIQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-4-isothiocyanatoaniline (CAS# 89631-75-4) is a research chemical . It is also known as tert-butyl N-(4-isothiocyanatophenyl)carbamate .


Molecular Structure Analysis

The molecular formula of N-Boc-4-isothiocyanatoaniline is C12H14N2O2S . The InChI key is KMOFDGFIFPIQCT-UHFFFAOYSA-N . The canonical SMILES string is CC©©OC(=O)NC1=CC=C(C=C1)N=C=S .


Physical And Chemical Properties Analysis

N-Boc-4-isothiocyanatoaniline has a molecular weight of 250.32 g/mol . Its boiling point is 329.2 ℃ at 760 mmHg . The density of N-Boc-4-isothiocyanatoaniline is 1.12 g/cm^3 .

Scientific Research Applications

Protein Microsequencing

A novel class of isothiocyanates, including compounds with structures similar to N-Boc-4-isothiocyanatoaniline, has been introduced for protein microsequencing. These modified phenylisothiocyanates are used in the sequencing process to generate primary amines, which are then available for fluorescent labeling. This method increases the detectibility of modified phenylthiohydantoin-amino acids, enhancing the sensitivity and efficiency of protein sequencing processes (L'italien & Kent, 1984).

Synthesis of Thioureidopeptides

N-Boc-4-isothiocyanatoaniline is a key precursor in the synthesis of thioureidopeptides. Research has shown that N-urethane-protected amino alkyl isothiocyanates, derived from Boc-protected amino acids, are useful for peptidomimetics synthesis. These compounds have been employed in preparing a series of dithioureidopeptide esters, demonstrating the utility of N-Boc-4-isothiocyanatoaniline derivatives in synthesizing complex peptide-based molecules with potential therapeutic applications (Sureshbabu et al., 2009).

Native Chemical Ligation

N-Boc-4-isothiocyanatoaniline derivatives have been used in native chemical ligation processes, particularly in the synthesis of complex peptides and proteins. For example, the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine from N-Boc amino acids demonstrates the compound's utility in facilitating native chemical ligation at phenylalanine residues. This method allows for the efficient synthesis of peptides with specific structural features (Crich & Banerjee, 2007).

Combinatorial Synthesis of Enzyme Inhibitors

The Passerini multicomponent reaction of N-Boc-α-aminoaldehydes with various isocyanides and carboxylic acids leads to complex peptide-like structures. These structures contain unique amino acid units that can be further modified for the synthesis of enzyme inhibitors. This application showcases the role of N-Boc-4-isothiocyanatoaniline derivatives in the innovative synthesis of biologically active molecules (Banfi et al., 2000).

Safety and Hazards

N-Boc-4-isothiocyanatoaniline may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves .

properties

IUPAC Name

tert-butyl N-(4-isothiocyanatophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)14-10-6-4-9(5-7-10)13-8-17/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOFDGFIFPIQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350918
Record name N-Boc-4-isothiocyanatoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89631-75-4
Record name N-Boc-4-isothiocyanatoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-4-isothiocyanatoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-4-isothiocyanatoaniline
Reactant of Route 2
Reactant of Route 2
N-Boc-4-isothiocyanatoaniline
Reactant of Route 3
Reactant of Route 3
N-Boc-4-isothiocyanatoaniline
Reactant of Route 4
Reactant of Route 4
N-Boc-4-isothiocyanatoaniline
Reactant of Route 5
Reactant of Route 5
N-Boc-4-isothiocyanatoaniline
Reactant of Route 6
Reactant of Route 6
N-Boc-4-isothiocyanatoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.